molecular formula C13H13NO B13533538 O-[(4-phenylphenyl)methyl]hydroxylamine

O-[(4-phenylphenyl)methyl]hydroxylamine

Cat. No.: B13533538
M. Wt: 199.25 g/mol
InChI Key: FCOFIQKLFKYHKZ-UHFFFAOYSA-N
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Description

O-[(4-phenylphenyl)methyl]hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-phenylphenyl)methyl]hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method is the reaction of hydroxylamine derivatives with diaryliodonium salts, which provides N-aryloxyimides in excellent yields. These can then be hydrolyzed to yield the desired hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

O-[(4-phenylphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the hydroxylamine to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

O-[(4-phenylphenyl)methyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(4-phenylphenyl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in various chemical reactions, such as nucleophilic attack or redox reactions, which can modulate the activity of enzymes or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(4-phenylphenyl)methyl]hydroxylamine is unique due to its biphenyl structure, which can provide distinct steric and electronic effects compared to its analogs

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

O-[(4-phenylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C13H13NO/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2

InChI Key

FCOFIQKLFKYHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CON

Origin of Product

United States

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